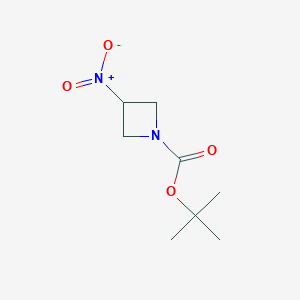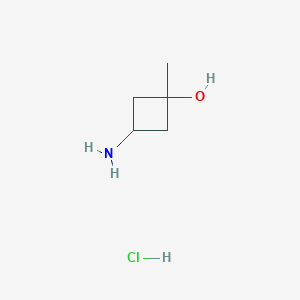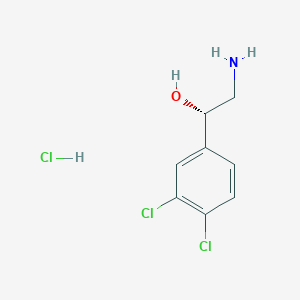![molecular formula C11H17N3O B1529262 [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol CAS No. 138030-61-2](/img/structure/B1529262.png)
[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol
Overview
Description
1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring attached to a piperidine ring via a methylene bridge, with a hydroxyl group attached to the piperidine ring
Preparation Methods
The synthesis of [1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol typically involves the reaction of 2-chloromethylpyrimidine with 4-piperidinemethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used to introduce various functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution on the pyrimidine ring may introduce an amino group.
Scientific Research Applications
1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Biological Studies: Researchers study this compound to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol can be compared with other similar compounds, such as:
1-(2-Pyrimidinyl)piperazine: This compound also features a pyrimidine ring attached to a piperazine ring.
Pyrimido[1,2-a]benzimidazoles: These compounds contain a fused pyrimidine and benzimidazole ring system and are studied for their pharmacological properties.
Pyrimidine Derivatives: Various pyrimidine derivatives are known for their anti-inflammatory, antiviral, and antibacterial activities.
The uniqueness of 1-(2-Pyrimidinylmethyl)-4-Piperidinemethanol lies in its specific structure, which combines the properties of both pyrimidine and piperidine rings, potentially offering unique pharmacological and chemical properties.
Properties
IUPAC Name |
[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-9-10-2-6-14(7-3-10)8-11-12-4-1-5-13-11/h1,4-5,10,15H,2-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZJQZJDUGZCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


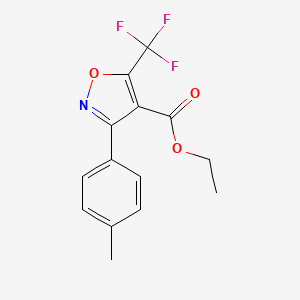
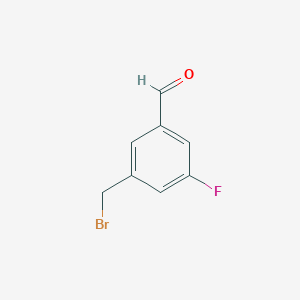
![Methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate](/img/structure/B1529181.png)
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/structure/B1529182.png)
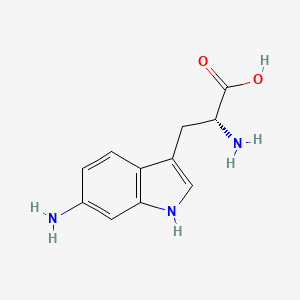
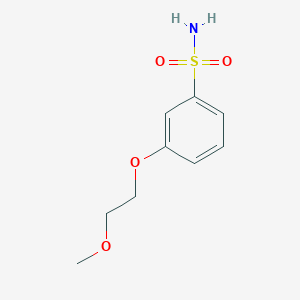
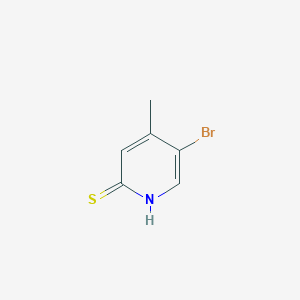
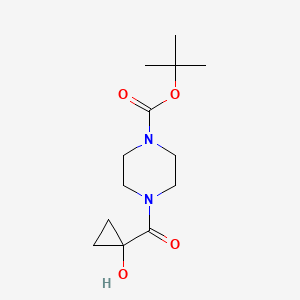
![1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide;dihydrochloride](/img/structure/B1529193.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)
